Biotin-YVAD-FMK

Vacuolar Processing Enzyme VPE Caspase-1

Biotin-YVAD-FMK uniquely combines an irreversible FMK warhead with a biotin affinity tag for the covalent trapping and isolation of active caspase-1. Its dual-target profile (caspase-1 and VPE) is essential for cross-kingdom plant biology studies, unlike non-biotinylated or broad-spectrum analogs. This tool is validated for stringent pull-down assays and live-cell pyroptosis research.

Molecular Formula C32H45FN6O9S
Molecular Weight 708.8 g/mol
Cat. No. B12375494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-YVAD-FMK
Molecular FormulaC32H45FN6O9S
Molecular Weight708.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1
InChIKeyFIOXQISXCBUELV-QUBDBNATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-YVAD-FMK: Caspase-1 Inhibitor with Integrated Affinity Handle for Activity-Based Probing


Biotin-YVAD-FMK is a biotinylated peptide inhibitor that targets caspase-1 (interleukin-1β converting enzyme, ICE) and vacuolar processing enzyme (VPE) [1]. It consists of the caspase-1 recognition sequence YVAD (Tyr-Val-Ala-Asp) coupled to a fluoromethyl ketone (FMK) warhead, which enables irreversible covalent inhibition of the target protease [2]. The biotin tag provides a built-in affinity handle, allowing for direct detection, capture, and enrichment of active caspase-1 complexes using streptavidin-based reagents, without the need for secondary antibodies or additional labeling steps [3]. At 5 μM, Biotin-YVAD-FMK inhibits 64% of VPE activity [1].

Why Generic Substitution of Biotin-YVAD-FMK with Other Caspase-1 Inhibitors Is Not Recommended


Caspase-1 inhibitors are not freely interchangeable, as warhead chemistry and N-terminal modifications profoundly dictate their kinetic selectivity, cellular permeability, and reversibility [1]. For instance, the chloromethyl ketone (CMK) warhead in Ac-YVAD-CMK results in slower, less efficient covalent inhibition compared to the FMK warhead found in Biotin-YVAD-FMK and Z-YVAD-FMK, directly impacting potency and the required inhibitor concentration [2]. Furthermore, the N-terminal capping group determines membrane permeability: the acetyl (Ac) cap of Ac-YVAD-CMK confers poor cell permeability compared to the benzyloxycarbonyl (Z) cap of Z-YVAD-FMK or the biotinylated cap of Biotin-YVAD-FMK, requiring higher doses for intracellular target engagement [3]. The biotin moiety on Biotin-YVAD-FMK is not merely an inert label; it adds considerable bulk and hydrophilicity, which can alter cellular uptake, subcellular distribution, and target engagement kinetics relative to its non-biotinylated counterparts. Substituting Biotin-YVAD-FMK with a non-biotinylated analog like Z-YVAD-FMK or Ac-YVAD-CMK forgoes the unique detection and enrichment capabilities essential for target engagement studies, activity-based protein profiling, and cellular imaging.

Biotin-YVAD-FMK Quantitative Evidence Guide: Differentiating from Ac-YVAD-CMK, Z-YVAD-FMK, and VX-765


Dual-Target Inhibition Profile: Biotin-YVAD-FMK Demonstrates 64% VPE Inhibition at 5 μM

Biotin-YVAD-FMK exhibits a dual-target inhibitory profile, demonstrating 64% inhibition of vacuolar processing enzyme (VPE) at a concentration of 5 μM [1]. This VPE inhibition is a distinguishing characteristic not shared by non-biotinylated YVAD-based inhibitors like Ac-YVAD-CMK or Z-YVAD-FMK, which are primarily characterized for caspase-1 inhibition alone. While Biotin-YVAD-FMK also acts as an irreversible substrate for caspase-1, its activity against VPE provides an additional, quantifiable point of differentiation .

Vacuolar Processing Enzyme VPE Caspase-1

Functional Selectivity: Ac-YVAD-CMK Demonstrates Specific IL-1β Suppression vs. Pan-Caspase Inhibitor Z-VAD-fmk

In a human whole blood assay, Ac-YVAD-CMK (a close structural analog of Biotin-YVAD-FMK sharing the YVAD recognition motif) resulted in pronounced decreases in IL-1β secretion while exerting less suppression on TNFα, IL-6, and IL-8 [1]. In contrast, the pan-caspase inhibitor Z-VAD-fmk only weakly suppressed IL-1β while acting strongly on the other three cytokines [1]. This demonstrates that the YVAD sequence confers functional selectivity for the caspase-1/IL-1β axis, a property that would be expected to extend to Biotin-YVAD-FMK.

IL-1β Caspase-1 Inflammasome

Cell Permeability and Potency: FMK Warhead and Biotin Cap Offer Superior Intracellular Access Compared to Ac-YVAD-CMK

A systematic comparative pharmacology review identifies that C-terminal warhead chemistry (FMK vs. CMK) and N-terminal capping (Ac vs. Z vs. Biotin) dictate membrane permeability and metabolic stability [1]. Ac-YVAD-CMK, with its CMK warhead and acetyl cap, is notably less cell-permeable than Z-YVAD-FMK or Biotin-YVAD-FMK, which possess the more lipophilic FMK warhead and Z-cap or biotin cap, respectively [2]. Experimental evidence demonstrates that Ac-YVAD-CMK required higher doses and pretreatment to achieve protective effects in vivo, consistent with its limited cell permeability [2].

Cell Permeability FMK Caspase-1 Inhibitor

Irreversible Covalent Inhibition: FMK Warhead Confers Kinetic Advantage over Reversible Aldehyde Inhibitors

The FMK warhead in Biotin-YVAD-FMK and Z-YVAD-FMK forms a covalent, irreversible bond with the active site cysteine of caspase-1, leading to sustained inhibition even after washout [1]. In contrast, Ac-YVAD-CHO (aldehyde warhead) is a reversible inhibitor, and its inhibitory effect is rapidly lost upon removal of the compound [2]. This mechanistic difference has profound implications for experimental design, particularly in washout experiments or long-term culture.

Irreversible Inhibitor FMK Caspase-1

Optimized Research and Industrial Applications for Biotin-YVAD-FMK


Activity-Based Protein Profiling (ABPP) of Active Caspase-1 Complexes

The biotin tag enables direct capture and identification of active caspase-1 from complex biological samples without the need for antibodies. This is critical for unbiased ABPP workflows where antibody specificity or availability is a concern. The irreversible FMK warhead ensures stable covalent labeling, allowing for stringent washes and reliable detection [1].

Cellular Imaging and In Situ Detection of Caspase-1 Activation

Biotin-YVAD-FMK can be used to fluorescently label active caspase-1 in fixed cells and tissues using streptavidin-conjugated fluorophores. This approach provides spatial resolution of caspase-1 activation within tissues or cellular compartments, which is not possible with standard activity assays using colorimetric or fluorogenic substrates. The irreversible binding ensures that the signal remains localized to the site of activation [2].

Investigating the Intersection of Caspase-1 and Vacuolar Processing Enzyme (VPE) Biology

Given its dual inhibitory activity against both caspase-1 and VPE (64% inhibition at 5 μM), Biotin-YVAD-FMK is uniquely suited for studies examining the crosstalk between these two protease systems [3]. This is particularly relevant in plant biology, developmental cell death, and certain pathological conditions where both proteases are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-YVAD-FMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.